7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
The compound is a heterocyclic compound, likely containing a pyrimidine nucleus . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They form a large group of heterocyclic compounds and are an integral part of DNA and RNA, imparting diverse pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidines can be synthesized in a variety of ways. For instance, one method involves reacting chalcone with guanidine hydrochloride .Scientific Research Applications
Synthesis and Analgesic Properties
- Analgesic Properties Enhancement : Research has shown that modification of the pyridine moiety, specifically the displacement of a methyl group in the pyrido[1,2-a]pyrimidine nucleus, can potentially enhance the analgesic properties of related compounds. For instance, the synthesis of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrated increased biological activity for para-substituted derivatives, indicating a promising avenue for new analgesic development (Ukrainets et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties Study : Another research avenue involves the synthesis of derivatives like 1-aryl-2-methyl- and 1-aryl-2-vinyl-4,6,7,8-tetrahydro-1H-pyrimido[4,5-b]pyrindin-4-ones to explore their antimicrobial properties. This suggests that compounds within the pyrido[1,2-a]pyrimidin-4-one family could serve as potential antimicrobial agents (Galeeva et al., 1996).
Synthetic Organic Chemistry
- Heterocyclic Compound Synthesis : The compound's framework is utilized in the synthesis of diverse heterocyclic systems, indicating its role as a versatile precursor in organic synthesis. For example, methods for creating pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been developed, showcasing the compound's importance in the construction of novel chemical entities with potential biological activities (Komkov et al., 2021).
Properties
IUPAC Name |
7-methyl-2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-8-17-10-13-15(18-9-5-2)19-14-7-6-12(3)11-20(14)16(13)21/h6-7,10-11,18H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMYXQHUOUPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=NCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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